N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-8-6-15(10-19(18)26-2)20(24)23-12-14-5-7-17(22-11-14)16-4-3-9-21-13-16/h3-11,13H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWBBSAPWHYFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a halogenated benzamide under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. Research indicates that derivatives of benzamide compounds, including N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide, exhibit significant antibacterial properties by targeting multidrug efflux pumps. For example, a series of benzohydrazide derivatives were synthesized to inhibit the MATE (Multidrug and Toxic Compound Extruder) efflux pump, showing promising results against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | S. aureus | 8 µg/mL |
| 4h | E. coli | 16 µg/mL |
| 4i | P. aeruginosa | 32 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that this compound interacts effectively with estrogen receptors and other relevant targets in cancer pathways .
Table 2: Anticancer Activity of N-Substituted Benzamides
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| EH2 | MCF-7 | 15 |
| EH3 | HeLa | 10 |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in both laboratory and clinical settings:
- Antibacterial Efficacy Study : A study conducted on a series of synthesized compounds demonstrated that modifications to the bipyridine moiety significantly enhanced antimicrobial activity against resistant strains .
- Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that certain derivatives led to a substantial decrease in cell viability compared to controls .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Key Compounds:
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Structure : Chlorinated phenyl group + propanamide backbone.
- Use : Herbicide targeting acetyl-CoA carboxylase in grasses .
- Comparison : Unlike the target compound, propanil lacks a bipyridine system and methoxy groups, relying on chlorinated aromatic rings for lipid biosynthesis disruption.
N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide (Isoxaben)
- Structure : Isoxazole ring + dimethoxybenzamide.
- Use : Cellulose biosynthesis inhibitor in pre-emergent herbicides .
- Comparison : The isoxazole substituent in isoxaben may enhance soil persistence, whereas the bipyridine in the target compound could improve binding to nicotinic acetylcholine receptors (nAChRs) in insects .
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide (CAS 879849-52-2)
- Structure : Pyrazole ring + dimethoxybenzamide.
- Use : Unspecified in evidence, but pyrazole derivatives are often fungicides or insecticides .
- Comparison : The pyrazole group may confer metabolic stability, whereas the bipyridine in the target compound could enable cross-species activity (e.g., insecticidal vs. herbicidal).
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Documented Use | Bioactivity Hypothesis |
|---|---|---|---|---|
| This compound | Bipyridine + dimethoxybenzamide | 3,4-Dimethoxy, bipyridine | Not specified | Potential nAChR modulation or herbicide |
| N-(3,4-Dichlorophenyl) Propanamide | Propanamide + dichlorophenyl | 3,4-Dichloro | Herbicide (propanil) | Lipid biosynthesis inhibition |
| Isoxaben | Isoxazole + dimethoxybenzamide | Isoxazole, 2,6-dimethoxy | Pre-emergent herbicide | Cellulose synthesis inhibition |
| 3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide | Pyrazole + dimethoxybenzamide | Pyrazole, 3,5-dimethoxy | Agrochemical (hypothesized) | Fungal cytochrome P450 inhibition |
Research Findings and Mechanistic Insights
- Bipyridine vs. Chlorophenyl : Bipyridine systems (as in the target compound) are associated with metal chelation and enzyme inhibition, whereas chlorophenyl groups (e.g., in propanil) enhance electrophilic reactivity for herbicide action .
- Methoxy Positioning : 3,4-Dimethoxy substitution (target compound) may improve solubility and membrane permeability compared to 2,6-dimethoxy (isoxaben), which prioritizes steric hindrance for substrate binding .
- Heterocycle Diversity : Pyrazole and isoxazole derivatives (e.g., CAS 879849-52-2) often exhibit lower mammalian toxicity than bipyridine-containing compounds, suggesting trade-offs between efficacy and safety .
Limitations and Knowledge Gaps
- The evidence lacks direct data on the target compound’s bioactivity, requiring extrapolation from structural analogs.
- Contradictions arise in substituent effects: For example, chlorinated groups enhance herbicidal activity but may reduce environmental compatibility compared to methoxy systems .
Biological Activity
Chemical Structure and Properties
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide can be described by its molecular formula . The structure features a bipyridine moiety linked to a dimethoxybenzamide group, which is significant for its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.31 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Studies
-
Anticancer Efficacy :
- Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound.
- Results : IC50 values were reported in the micromolar range, indicating potent activity against the tested cell lines.
-
Antimicrobial Testing :
- Study : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Pharmacological Studies
Recent pharmacological evaluations highlight the following findings:
- Cytotoxicity : this compound has shown selective cytotoxicity towards cancer cells compared to normal cells.
- Mechanistic Insights : The compound appears to activate apoptotic pathways involving caspases and PARP cleavage.
Data Summary Table
Q & A
Basic: What are the key synthetic strategies for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Suzuki-Miyaura coupling to link bipyridine and benzamide precursors under palladium catalysis.
- Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDCI) and reaction with an amine-functionalized bipyridine derivative.
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Post-synthesis purification employs techniques like column chromatography or recrystallization .
Basic: How is the compound characterized for structural confirmation?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups and connectivity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identification of amide (C=O stretch) and methoxy (O-CH₃) groups .
Advanced: How can researchers design experiments to resolve contradictions in reported solubility or reactivity data?
Contradictions often arise from solvent polarity or pH variations. To address this:
- Systematic Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers at physiological pH.
- Reactivity Profiling : Use controlled reaction matrices (e.g., varying temperature, catalysts) to identify optimal conditions.
- Advanced Analytics : Employ X-ray crystallography or dynamic light scattering (DLS) to study aggregation effects .
Advanced: What methodologies are recommended for studying the compound’s potential as a ligand in coordination chemistry?
- X-ray Diffraction (XRD) : To determine metal-ligand coordination geometry in synthesized complexes.
- UV-Vis and EPR Spectroscopy : To monitor charge-transfer transitions and paramagnetic properties.
- Catalytic Activity Assays : Evaluate efficiency in model reactions (e.g., hydrogenation or oxidation) using GC-MS or NMR .
Basic: What biological targets are plausible for this compound based on structural analogs?
Structural analogs (e.g., bipyridine-metal complexes) suggest interactions with:
- Enzymes : Tyrosine kinases or cytochrome P450 isoforms via π-π stacking or hydrogen bonding.
- Receptors : G-protein-coupled receptors (GPCRs) due to the bipyridine moiety’s chelation potential.
- DNA : Intercalation or groove binding, tested via fluorescence quenching assays .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
- Functional Group Substitution : Replace methoxy groups with halogens or alkyl chains to modulate lipophilicity.
- Computational Modeling : Use molecular docking (AutoDock) or DFT calculations to predict binding affinities.
- In Vitro Screening : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination for kinases) .
Basic: What are the stability considerations for long-term storage?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Temperature : -20°C for prolonged storage; avoid freeze-thaw cycles.
- Hygroscopicity : Use desiccants in sealed containers to prevent hydrolysis of the amide bond .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.
- Molecular Dynamics (MD) Simulations : Model conformational changes in target proteins upon ligand binding .
Basic: What solvents are compatible for spectroscopic studies?
- Polar aprotic solvents : DMSO-d₆, CDCl₃ for NMR.
- Avoid protic solvents : Methanol or water may induce aggregation.
- Low-UV absorbance solvents : Acetonitrile for UV-Vis studies .
Advanced: How can researchers assess toxicity and selectivity in preclinical models?
- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2).
- Selectivity Profiling : Compare IC₅₀ values across related enzymes/receptors.
- In Vivo Models : Zebrafish or murine studies to evaluate acute toxicity (LD₅₀) and pharmacokinetics (Cmax, t₁/₂) .
Advanced: What strategies optimize crystallinity for X-ray studies?
- Solvent Diffusion : Slowly evaporate a 1:1 DCM/hexane mixture.
- Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
Basic: What are the documented challenges in scaling up synthesis?
- Low Yield in Coupling Steps : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%).
- Purification Bottlenecks : Replace column chromatography with preparative HPLC.
- Byproduct Formation : Monitor intermediates via TLC and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
